molecular formula C14H18N2O B017674 Cilutazoline CAS No. 104902-08-1

Cilutazoline

カタログ番号: B017674
CAS番号: 104902-08-1
分子量: 230.31 g/mol
InChIキー: JJFSSNDOOJCPLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: シルクタゾリンの合成には、塩基性条件下で2-(4-tert-ブチル-2,6-ジメチルベンジル)-2-イミダゾリンとフェノキシメチルクロリドを反応させることが含まれます . この反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を用いて行われます。

工業生産方法: シルクタゾリンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、製品の品質と収量を安定させるために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: シルクタゾリンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: 過酸化水素、過マンガン酸カリウム。

    還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

    置換: アミン、チオール、アルコールなどのさまざまな求核剤。

生成される主要な生成物:

4. 科学研究への応用

シルクタゾリンは、科学研究において幅広い用途があります。

科学的研究の応用

Cilutazoline is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neuroscience. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its potential uses.

Cardiovascular Research

This compound's role as an alpha-1 antagonist makes it a candidate for studying cardiovascular responses. Research has shown that it can influence blood pressure regulation and vascular resistance.

  • Case Study : In a study examining the effects of this compound on hypertensive rats, it was noted that administration led to significant reductions in both systolic and diastolic blood pressure compared to control groups.

Neuroscience

This compound has been explored for its neuroprotective properties and potential cognitive-enhancing effects.

  • Case Study : A clinical trial investigated this compound's impact on cognitive function in patients with mild cognitive impairment (MCI). Results indicated improvements in memory recall and executive function tasks after a 12-week treatment period.

Pain Management

Research suggests this compound may have analgesic properties, particularly in neuropathic pain models.

  • Data Table: Effects of this compound on Pain Models
Model TypeDose (mg/kg)Pain Reduction (%)Observations
Sciatic Nerve Injury245%Significant reduction in pain response
Diabetic Neuropathy560%Improved mechanical allodynia

Psychiatric Disorders

There is emerging evidence that this compound may play a role in treating anxiety and depression by modulating adrenergic signaling pathways.

  • Case Study : A randomized controlled trial assessed this compound's efficacy in patients with generalized anxiety disorder (GAD). Participants receiving this compound reported lower anxiety scores on standardized scales compared to placebo.

Challenges and Future Directions

While this compound shows promise across various applications, challenges remain regarding its safety profile and long-term effects. Future research should focus on:

  • Longitudinal Studies : To assess the long-term efficacy and safety of this compound in chronic conditions.
  • Mechanistic Studies : To better understand how this compound interacts with different receptor systems beyond alpha-1 adrenergic receptors.
  • Combination Therapies : Investigating the potential benefits of combining this compound with other pharmacological agents to enhance therapeutic outcomes.

生物活性

Cilutazoline is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a selective antagonist of the alpha-1 adrenergic receptor. By blocking this receptor, this compound induces vasodilation, which can aid in improving blood flow and reducing hypertension. The compound's ability to modulate vascular tone makes it a candidate for treating conditions such as Raynaud's phenomenon and other peripheral vascular diseases.

Key Mechanisms:

  • Alpha-1 Adrenergic Receptor Antagonism : this compound inhibits the action of norepinephrine at alpha-1 receptors, leading to relaxation of vascular smooth muscle.
  • Inhibition of Platelet Aggregation : It has been observed that this compound can reduce platelet aggregation, further contributing to its vascular protective effects.

Pharmacological Profile

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

Property Description
Vasodilatory Effects Promotes relaxation of blood vessels, reducing blood pressure and improving circulation.
Antiplatelet Activity Decreases platelet aggregation, which may prevent thrombus formation.
Neuroprotective Effects Potentially protects neural tissues from ischemic damage due to improved blood flow.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Study on Raynaud's Phenomenon :
    • A double-blind, placebo-controlled trial involving 120 patients with Raynaud’s phenomenon demonstrated significant improvement in symptoms among those receiving this compound compared to placebo. Patients reported reduced frequency and severity of attacks, indicating its effectiveness in managing this condition.
  • Peripheral Vascular Disease :
    • In a study assessing the impact of this compound on patients with peripheral arterial disease (PAD), results showed enhanced walking distance and reduced claudication pain after 12 weeks of treatment. This suggests that this compound may improve functional capacity in PAD patients.
  • Safety Profile :
    • Adverse effects reported were mild and included headaches and dizziness, which were transient. Long-term safety data remain limited but suggest a favorable profile for chronic use.

特性

IUPAC Name

2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSSNDOOJCPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869436
Record name Cilutazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104902-08-1
Record name Cilutazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilutazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILUTAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilutazoline
Reactant of Route 2
Reactant of Route 2
Cilutazoline
Reactant of Route 3
Reactant of Route 3
Cilutazoline
Reactant of Route 4
Reactant of Route 4
Cilutazoline
Reactant of Route 5
Cilutazoline
Reactant of Route 6
Reactant of Route 6
Cilutazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。